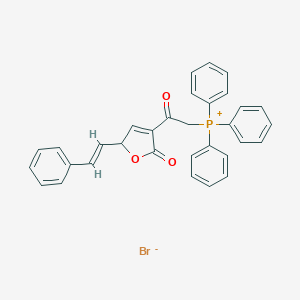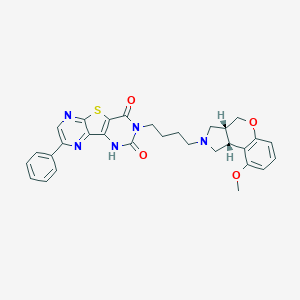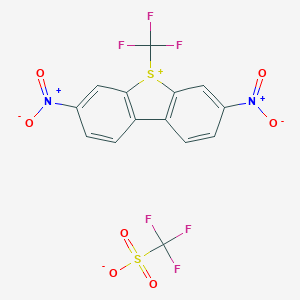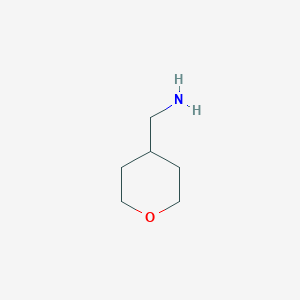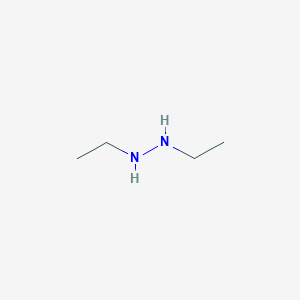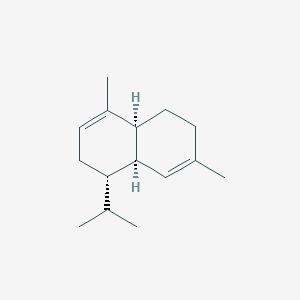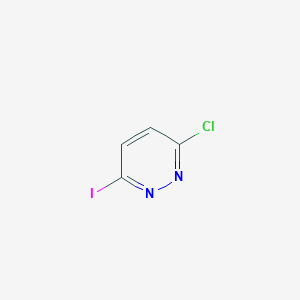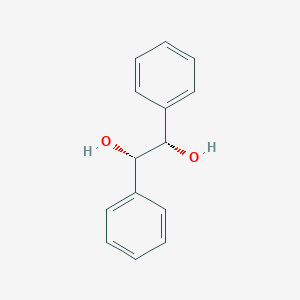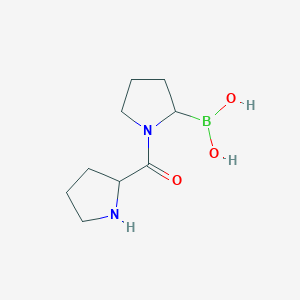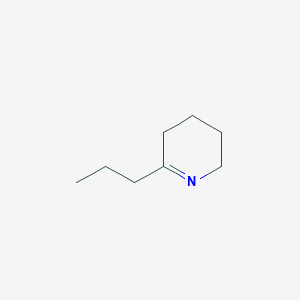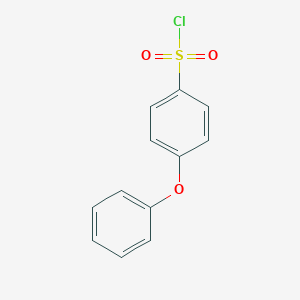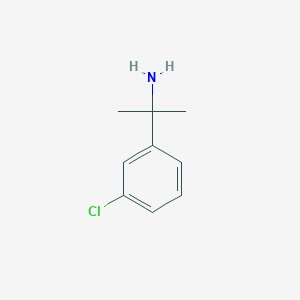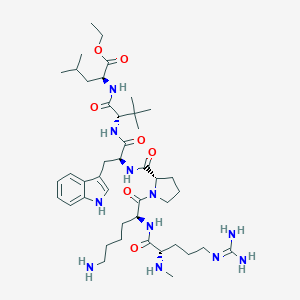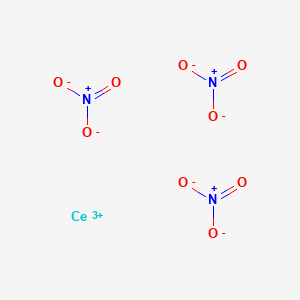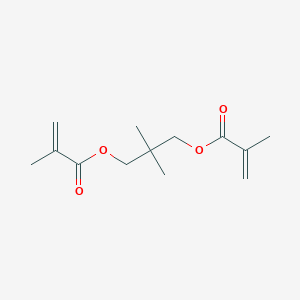
Neopentyl glycol dimethacrylate
説明
Neopentyl glycol dimethacrylate is a reactive resin that functions as a monomer and crosslinking agent in polymer production. It is involved in the formation of hydrogels through photopolymerization, which have various applications including tissue engineering scaffolds, drug delivery carriers, and coatings for biosensors. These hydrogels are beneficial in preventing thrombosis, reducing post-operative adhesion, and enhancing biosensor performance .
Synthesis Analysis
The synthesis of neopentyl glycol dimethacrylate can be achieved through free-radical crosslinking polymerization, as demonstrated when polymerized in bulk with lauryl mercaptan as a chain transfer agent. This process adjusts the primary chain length to a level comparable to allyl polymerization, without the occurrence of the Trommsdorff effect, even beyond the gel point conversion. The molecular weight distribution and deviation from the theoretical gel point are similar to those observed in diallyl terephthalate polymerization .
Molecular Structure Analysis
The molecular structure of neopentyl glycol dimethacrylate allows it to act as a scaffold for radiotheranostic systems, providing high in vivo stability. This stability is evident in the resistance to nucleophilic substitution and cytochrome P450-mediated metabolism, as well as in vivo deiodination. The structure's ability to form stable compounds with radioiodine and astatine makes it a promising candidate for radiotheranostic applications .
Chemical Reactions Analysis
Neopentyl glycol dimethacrylate's chemical reactivity is showcased in its ability to form stable bonds during polymerization and in its resistance to metabolic degradation. The enzymatic synthesis of neopentyl glycol diheptanoate, a derivative, highlights the compound's versatility. This green synthesis approach in a solvent-free medium emphasizes the potential for environmentally-friendly production processes. The inhibitory effects of high concentrations of heptanoic acid during synthesis have been mitigated by stepwise addition strategies, optimizing biocatalyst concentration and temperature to achieve high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of neopentyl glycol dimethacrylate contribute to its effectiveness as a crosslinking agent in polymer production. Its ability to form hydrogels with desirable properties for medical and technical applications is a direct result of these properties. The high swelling ratio of the gel obtained just beyond the gel point indicates its capacity for absorbing large amounts of water, which is crucial for drug delivery and tissue engineering applications . The stability of its radiohalogenated derivatives against metabolic and chemical degradation further demonstrates the robustness of its physical and chemical properties, making it suitable for in vivo applications .
科学的研究の応用
Specific Scientific Field
This application falls under the field of Industrial Chemistry and Material Science .
Summary of the Application
Neopentyl glycol (NPG) is a precursor for the manufacture of many valuable products of industrial importance such as polyester, polyurethane and alkyd resins, synthetic lubricants, hydraulic fluids, drugs, etc . The structure of NPG provides the resins with excellent hydrolytic stability, resistance to weather conditions, good flexibility-hardness balance, and outstanding functional properties .
Methods of Application or Experimental Procedures
The synthesis of NPG involves the hydrogenation of hydroxypivaldehyde, which is obtained by the crossed aldol condensation of isobutyraldehyde and formaldehyde .
Results or Outcomes
The introduction of a neopentyl structure to the NPG-derived products enhances their stability towards hydrolysis, high temperature, and light exposure . Therefore, NPG finds application, in particular, in the synthesis of high-quality coatings (mainly solvent-free powder coatings) that are used, e.g., in the automotive, construction, and shipbuilding industries .
2. Production of Flexible Soy-Based Adhesive
Specific Scientific Field
This application is in the field of Polymer Science and Adhesive Technology .
Summary of the Application
Neopentyl glycol diglycidyl ether (NGDE) is used to produce an intrinsic toughening effect to reduce the brittleness and improve the water resistance of a soybean meal–based adhesive .
Methods of Application or Experimental Procedures
The solids content, viscosity, functional groups, fracture surface micrographs, and thermal stability of the adhesives were measured .
Results or Outcomes
Adding NGDE improved the water resistance of the soybean meal-based adhesive by 12.5%. This improvement is attributed to the formation of a dense cross-linked network by the chemical reaction between NGDE and protein molecules . The tensile shear strength of the plywood bonded with the soybean meal-based adhesive with NGDE was 286.2% higher than that without NGDE and attained 1.12 MPa .
3. Production of Synthetic Lubricants
Specific Scientific Field
This application falls under the field of Industrial Chemistry and Mechanical Engineering .
Summary of the Application
Neopentyl glycol (NPG) is used in the production of synthetic lubricants . These lubricants are used in various industries for reducing friction between moving parts and for the smooth operation of machinery .
Methods of Application or Experimental Procedures
The synthesis of synthetic lubricants involves the esterification of NPG with various fatty acids .
Results or Outcomes
The synthetic lubricants produced from NPG exhibit excellent thermal stability and low volatility, making them suitable for high-temperature applications .
4. Production of Drugs
Specific Scientific Field
This application is in the field of Pharmaceutical Chemistry .
Summary of the Application
Neopentyl glycol (NPG) is used in the production of certain drugs . It acts as a building block in the synthesis of these drugs .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular drug being synthesized .
Results or Outcomes
The drugs synthesized using NPG can have various therapeutic effects, depending on the specific drug .
5. Production of High-Quality Coatings
Specific Scientific Field
This application falls under the field of Industrial Chemistry and Material Science .
Summary of the Application
Neopentyl glycol (NPG) is widely used for the preparation of high-quality coatings, mainly solvent-free powder coatings . These coatings are used in various industries such as automotive, construction, and shipbuilding .
Methods of Application or Experimental Procedures
The synthesis of these coatings involves the esterification of NPG with various acids .
Results or Outcomes
The introduction of a neopentyl structure to the NPG-derived products enhances their stability towards hydrolysis, high temperature, and light exposure . Therefore, NPG finds application, in particular, in the synthesis of high-quality coatings .
6. Production of Pesticides
Specific Scientific Field
This application is in the field of Agricultural Chemistry .
Summary of the Application
Neopentyl glycol (NPG) is used in the production of certain pesticides . It acts as a building block in the synthesis of these pesticides .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular pesticide being synthesized .
Results or Outcomes
The pesticides synthesized using NPG can have various effects on pests, depending on the specific pesticide .
Safety And Hazards
特性
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMPOIOSDXIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30619-19-3 | |
| Record name | Neopentyl glycol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044867 | |
| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Neopentyl glycol dimethacrylate | |
CAS RN |
1985-51-9 | |
| Record name | Neopentyl glycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentanediol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



